molecular formula C15H15NO4S B4980725 ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B4980725
M. Wt: 305.4 g/mol
InChI Key: HIGYPRGOIPACEN-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl 2-(3-methylbenzylidene)-5-oxo-1,3-thiazolidine-3-acetate, is a chemical compound with a molecular formula of C16H17NO4S. It is commonly used in scientific research for its potential therapeutic properties. In

Scientific Research Applications

Ethyl [5-(3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has shown potential therapeutic properties in various scientific research applications. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial research, it has been shown to have activity against various bacterial and fungal strains. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, it has been shown to scavenge free radicals and protect against oxidative stress.

Mechanism of Action

The mechanism of action of ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. In cancer research, it has been shown to induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It has also been shown to arrest the cell cycle by inhibiting cyclin-dependent kinases. In antimicrobial research, it has been shown to disrupt bacterial cell walls and inhibit fungal cell growth. In anti-inflammatory research, it has been shown to inhibit the production of inflammatory cytokines by suppressing the NF-κB pathway. In antioxidant research, it has been shown to scavenge free radicals and protect against oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
Ethyl [5-(3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial research, it has been shown to have activity against various bacterial and fungal strains. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, it has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its potential therapeutic properties and its relatively easy synthesis method. However, there are also limitations to using this compound. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be further studied.

Future Directions

There are many future directions for the study of ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate its potential therapeutic properties in various diseases, such as cancer, infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, more research is needed to determine its potential toxicity and side effects. Finally, the synthesis method could be optimized to improve yield and purity.

Synthesis Methods

The synthesis of ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction between ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acetoacetate and 3-methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetatebenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the thiazolidine ring. The final product is obtained through purification by column chromatography.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-3-20-13(17)9-16-14(18)12(21-15(16)19)8-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYPRGOIPACEN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=CC(=C2)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=CC(=C2)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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